molecular formula C15H20N2O3 B2567880 N-(4-MEthoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide CAS No. 2288709-39-5

N-(4-MEthoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide

Cat. No. B2567880
CAS RN: 2288709-39-5
M. Wt: 276.336
InChI Key: GFCBAXZIGRNMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide, also known as MOPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOPPP is a piperidinylamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Pharmacokinetic Characteristics : A study focusing on a related compound, S-1, which is a selective androgen receptor modulator, highlighted its pharmacokinetic characteristics in rats. The compound demonstrated low clearance, moderate volume distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. This suggests that the compound and its derivatives, like N-(4-MEthoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide, could have a stable and predictable presence in the system when used in preclinical settings (Wu et al., 2006).

  • Metabolism Insights : The same study also provided extensive insights into the metabolism of S-1 in rats. It identified forty phase I and phase II metabolites in the urine and feces, indicating a complex metabolic pathway. This detailed metabolic profiling can be crucial for understanding the behavior of similar compounds, including this compound, in biological systems (Wu et al., 2006).

Potential Therapeutic Effects

  • Cancer Prevention and Treatment : Research has explored the derivatives of 4-Methoxyphenyl propanamide, such as N-(4-hydroxyphenyl)retinamide (4-HPR), for their potential in cancer prevention and treatment. Studies have indicated that 4-HPR can reduce the incidence of experimental tumors in animals and is being tested as a chemopreventive agent in humans due to its weak toxicity. It may have immunoenhancing effects, as one study reported increased NK activity in women treated with 4-HPR (Villa et al., 1993).

  • Chemoprevention in Breast Cancer : Another study found that 4-HPR effectively inhibits the appearance of subsequent mammary tumors following the excision of the first palpable tumor in rats. This indicates its potential use as a chemopreventive agent in patients at increased risk for breast disease (Moon et al., 1989).

  • Breast Tissue Accumulation : 4-HPR and its metabolite, N-(4-methoxyphenyl)retinamide (4-MPR), have shown to accumulate in the mammary tissue of rodents and humans treated with 4-HPR. The accumulation is dose-related, suggesting a potential for localized therapy in breast cancer prevention and treatment (Sabichi et al., 2003).

properties

IUPAC Name

N-(4-methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-13-7-5-12(6-8-13)16-14(18)9-11-17-10-3-2-4-15(17)19/h5-8H,2-4,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCBAXZIGRNMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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